![molecular formula C14H24BrNO2 B13464273 Tert-butyl 8-bromo-2-azaspiro[4.5]decane-2-carboxylate](/img/structure/B13464273.png)
Tert-butyl 8-bromo-2-azaspiro[4.5]decane-2-carboxylate
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Overview
Description
Tert-butyl 8-bromo-2-azaspiro[4.5]decane-2-carboxylate is a chemical compound with a unique spirocyclic structure. This compound is of significant interest in various fields such as medicinal chemistry, drug discovery, and organic synthesis due to its distinctive structural properties and reactivity.
Preparation Methods
The synthesis of tert-butyl 8-bromo-2-azaspiro[4.5]decane-2-carboxylate typically involves multiple steps. One common method includes the reaction of a suitable precursor with bromine to introduce the bromo group, followed by the formation of the spirocyclic structure through cyclization reactions. The reaction conditions often involve the use of organic solvents and catalysts to facilitate the desired transformations .
Chemical Reactions Analysis
Tert-butyl 8-bromo-2-azaspiro[4.5]decane-2-carboxylate undergoes various chemical reactions, including:
Substitution Reactions: The bromo group can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, leading to the formation of different functional groups.
Cyclization Reactions: The spirocyclic structure allows for further cyclization reactions, which can lead to the formation of more complex molecules.
Common reagents used in these reactions include bromine, organic solvents, and catalysts. The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
Tert-butyl 8-bromo-2-azaspiro[4.5]decane-2-carboxylate has several scientific research applications:
Medicinal Chemistry: It is used in the development of new pharmaceuticals due to its potential biological activity.
Drug Discovery: The compound serves as a building block for the synthesis of novel drug candidates.
Organic Synthesis: Its unique structure makes it a valuable intermediate in the synthesis of complex organic molecules.
Mechanism of Action
The mechanism of action of tert-butyl 8-bromo-2-azaspiro[4.5]decane-2-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context in which the compound is used .
Comparison with Similar Compounds
Tert-butyl 8-bromo-2-azaspiro[4.5]decane-2-carboxylate can be compared with other similar compounds such as:
- Tert-butyl 8-oxo-2-azaspiro[4.5]decane-2-carboxylate
- Tert-butyl 2-oxo-1-oxa-8-azaspiro[4.5]decane-8-carboxylate
- Tert-butyl 2,8-diazaspiro[4.5]decane-8-carboxylate hydrochloride
These compounds share similar spirocyclic structures but differ in their functional groups and reactivity. The uniqueness of this compound lies in its bromo group, which imparts distinct chemical properties and reactivity .
Biological Activity
Tert-butyl 8-bromo-2-azaspiro[4.5]decane-2-carboxylate is a compound of significant interest in medicinal chemistry due to its unique spirocyclic structure, which offers potential applications in drug discovery and organic synthesis. This article provides a detailed overview of the biological activity associated with this compound, including its mechanisms of action, potential therapeutic applications, and comparative analysis with related compounds.
Chemical Structure and Properties
This compound is characterized by a rigid spirocyclic framework that enhances its biological activity. The presence of the bromine atom allows for further functionalization, making it a versatile intermediate in organic synthesis.
Property | Value |
---|---|
Molecular Formula | C13H22BrNO3 |
Molecular Weight | 320.22 g/mol |
CAS Number | 2763779-63-9 |
Structure | Structure |
The biological activity of this compound is largely attributed to its ability to interact with specific molecular targets such as enzymes and receptors. The spirocyclic structure enhances binding affinity and selectivity, potentially leading to improved therapeutic effects in various conditions.
- Enzyme Inhibition : The compound can serve as a scaffold for designing enzyme inhibitors, particularly those involved in metabolic pathways.
- Receptor Modulation : It may modulate receptor activity, influencing signaling pathways relevant to disease processes.
Biological Activity and Therapeutic Applications
Research indicates that this compound has promising applications in several therapeutic areas:
- Metabolic Disorders : Its structural features may contribute to the inhibition of enzymes linked to metabolic diseases, similar to findings with other spirocyclic compounds.
- Cancer Research : Preliminary studies suggest potential anti-cancer properties, particularly through the modulation of signaling pathways involved in cell proliferation.
Case Studies
- In Vitro Studies : A study demonstrated that derivatives of spirocyclic compounds exhibit significant inhibition of specific enzyme isoforms related to metabolic syndromes. For instance, compounds structurally related to tert-butyl 8-bromo-2-azaspiro[4.5]decane have shown IC50 values comparable to known inhibitors like carbenoxolone .
- Pharmacokinetics : Investigations into the pharmacokinetic properties indicate that the spirocyclic nature may enhance bioavailability and reduce metabolic degradation compared to linear analogs.
Comparative Analysis with Similar Compounds
The following table summarizes key differences between this compound and structurally similar compounds:
Compound Name | Key Features | Potential Applications |
---|---|---|
This compound | Contains bromine for substitution | Drug design, enzyme inhibition |
Tert-butyl 8-hydroxymethyl-2-azaspiro[4.5]decane-2-carboxylate | Hydroxymethyl group enhances solubility | Potential for metabolic modulation |
Tert-butyl 3-oxo-1-oxa-8-azaspiro[4.5]decane-8-carboxylate | Oxo group introduces different reactivity | Applications in peptide synthesis |
Q & A
Basic Research Questions
Q. What are the key safety considerations when handling tert-butyl 8-bromo-2-azaspiro[4.5]decane-2-carboxylate in laboratory settings?
- Methodological Answer : Safety protocols must prioritize avoiding inhalation, skin/eye contact, and dust formation. Use PPE: chemical-resistant gloves (nitrile), safety goggles, and lab coats. Ensure local exhaust ventilation during handling. In case of spills, avoid dust generation; collect material in sealed containers and dispose via licensed waste management services. Fire hazards include toxic gases (e.g., HBr, CO); use water fog, dry powder, or CO₂ extinguishers .
Q. What are the common synthetic routes for this compound?
- Methodological Answer : Synthesis typically involves functionalization of a spirocyclic precursor. For example:
- Step 1 : Boc protection of a spirocyclic amine (e.g., using Boc₂O in dichloromethane with triethylamine) .
- Step 2 : Bromination at the 8-position via electrophilic substitution or radical-mediated methods. Optimize reaction conditions (e.g., NBS in CCl₄ under UV light) to minimize side products.
- Purification : Column chromatography (silica gel, hexane/EtOAc gradient) or recrystallization .
Q. How is structural confirmation performed for this compound?
- Methodological Answer : Use a combination of ¹H/¹³C NMR and HRMS :
- ¹H NMR : Look for characteristic peaks: tert-butyl group (~1.4 ppm, singlet), sp³-hybridized protons in the spirocyclic ring (3.0–4.0 ppm), and bromine-induced splitting patterns.
- HRMS : Confirm molecular ion [M+H]⁺ (calculated for C₁₄H₂₃BrN₂O₂: ~355.08 g/mol) .
Advanced Research Questions
Q. How can reaction yields be optimized during bromination of the spirocyclic core?
- Methodological Answer :
- Solvent Selection : Use non-polar solvents (CCl₄, CH₂Cl₂) to stabilize bromine radicals and reduce side reactions.
- Catalysis : Add catalytic AIBN or light initiation for radical bromination.
- Temperature Control : Maintain 0–25°C to suppress over-bromination. Monitor via TLC (Rf shift from precursor).
- Post-Reaction Quenching : Use Na₂S₂O₃ to neutralize excess Br₂, followed by aqueous extraction .
Q. How to resolve contradictions in reported biological activity data for similar spirocyclic compounds?
- Methodological Answer :
- Assay Validation : Confirm target specificity using knockout cell lines or competitive binding assays (e.g., SPR or ITC).
- Structural Analog Comparison : Compare tert-butyl 8-bromo derivatives with iodomethyl or oxo analogs (e.g., tert-butyl 7-(iodomethyl)-6-oxa-2-azaspiro[4.5]decane-2-carboxylate) to identify SAR trends.
- Meta-Analysis : Cross-reference data from peer-reviewed studies (avoid commercial sources like BenchChem) .
Q. What strategies mitigate decomposition during large-scale synthesis?
- Methodological Answer :
- Stability Analysis : Conduct accelerated stability studies (40°C/75% RH for 4 weeks) to identify degradation pathways (e.g., de-bromination or Boc-deprotection).
- Process Optimization : Use flow chemistry for exothermic bromination steps, ensuring rapid heat dissipation.
- Inert Atmosphere : Perform reactions under N₂/Ar to prevent oxidation .
Q. How to design experiments probing the compound’s interaction with enzyme targets?
- Methodological Answer :
- Docking Studies : Use Schrödinger Suite or AutoDock to predict binding poses in enzyme active sites (e.g., proteases or kinases).
- Kinetic Assays : Measure IC₅₀ via fluorogenic substrates (e.g., for caspase-3) or radioactive labeling.
- Mutagenesis : Introduce point mutations (e.g., Ala-scanning) to validate critical binding residues .
Q. Data Contradiction Analysis
Q. Conflicting NMR data for spirocyclic derivatives: How to troubleshoot?
- Methodological Answer :
- Dynamic Effects : Check for conformational flexibility (e.g., chair-flip in decane rings) causing peak splitting. Use variable-temperature NMR to freeze rotamers.
- Impurity Profiling : Compare with LC-MS data to identify byproducts (e.g., de-Boc or oxidized species).
- Solvent Artifacts : Ensure deuterated solvents (CDCl₃, DMSO-d₆) are anhydrous and free from acidic protons .
Properties
Molecular Formula |
C14H24BrNO2 |
---|---|
Molecular Weight |
318.25 g/mol |
IUPAC Name |
tert-butyl 8-bromo-2-azaspiro[4.5]decane-2-carboxylate |
InChI |
InChI=1S/C14H24BrNO2/c1-13(2,3)18-12(17)16-9-8-14(10-16)6-4-11(15)5-7-14/h11H,4-10H2,1-3H3 |
InChI Key |
KBADLZNVIHOBMU-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC2(C1)CCC(CC2)Br |
Origin of Product |
United States |
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